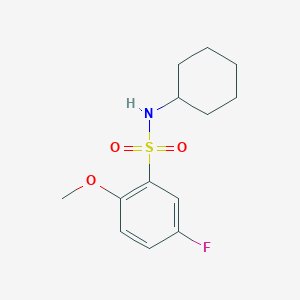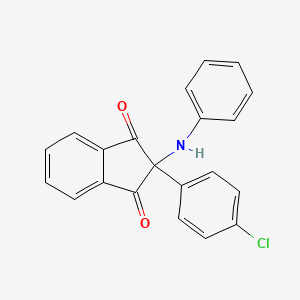
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as C16, is a synthetic compound that belongs to the family of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
作用機序
The exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. Additionally, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines in activated macrophages, and protects neuronal cells against oxidative stress-induced cell death. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure, which allows for accurate characterization and identification. This compound has also been extensively studied in various in vitro and in vivo models, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its application in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its mode of action.
将来の方向性
There are several future directions for the study of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate its mechanism of action in more detail, which could provide insights into the development of new therapeutic agents. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the development of more potent and selective therapeutic agents.
合成法
The synthesis of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield this compound. The purity of this compound is confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in activated macrophages. In addition, this compound has been shown to protect neuronal cells against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-anilino-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYFSXVMGBASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
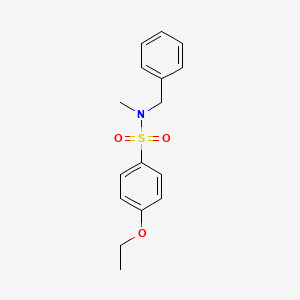
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
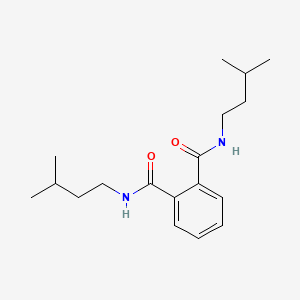
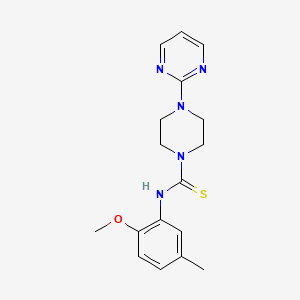
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
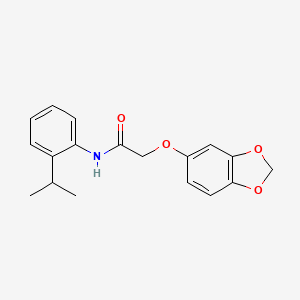

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)
